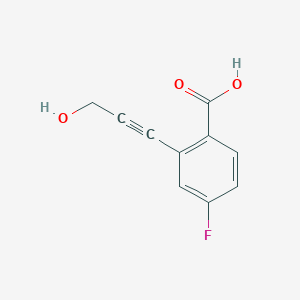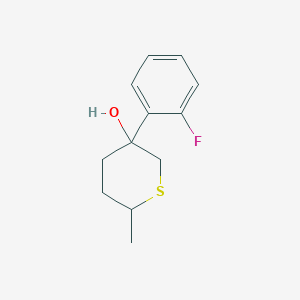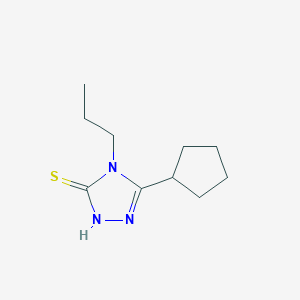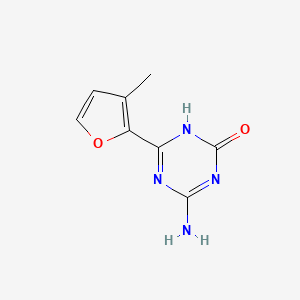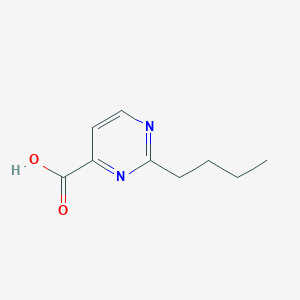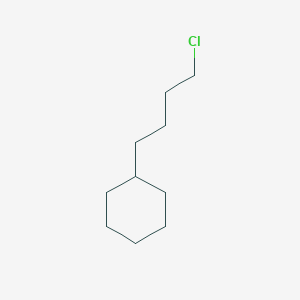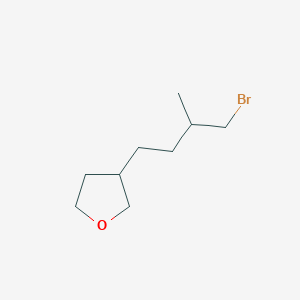
3-(4-Bromo-3-methylbutyl)oxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromo-3-methylbutyl)oxolane is an organic compound with the molecular formula C₉H₁₇BrO. It is a derivative of oxolane, also known as tetrahydrofuran, with a bromoalkyl substituent. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3-methylbutyl)oxolane typically involves the bromination of 3-methylbutyl oxolane. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization.
化学反应分析
Types of Reactions
3-(4-Bromo-3-methylbutyl)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Elimination: Potassium hydroxide (KOH) in ethanol.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Major Products Formed
Substitution: Formation of 3-(4-Hydroxy-3-methylbutyl)oxolane or 3-(4-Amino-3-methylbutyl)oxolane.
Elimination: Formation of 3-methylbut-3-en-1-yl oxolane.
Oxidation: Formation of 3-(4-Hydroxy-3-methylbutyl)oxolane or 3-(4-Oxo-3-methylbutyl)oxolane.
科学研究应用
3-(4-Bromo-3-methylbutyl)oxolane is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Used in the development of new drugs and therapeutic agents.
Material Science: Employed in the synthesis of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
作用机制
The mechanism of action of 3-(4-Bromo-3-methylbutyl)oxolane involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound can also undergo metabolic transformations in biological systems, resulting in the formation of active metabolites that exert their effects through various biochemical pathways.
相似化合物的比较
Similar Compounds
- 3-(4-Chloro-3-methylbutyl)oxolane
- 3-(4-Fluoro-3-methylbutyl)oxolane
- 3-(4-Iodo-3-methylbutyl)oxolane
Comparison
Compared to its halogenated analogs, 3-(4-Bromo-3-methylbutyl)oxolane exhibits unique reactivity due to the presence of the bromine atom. Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making this compound a versatile intermediate in organic synthesis. Its unique properties make it suitable for specific applications where other halogenated compounds may not be as effective.
属性
分子式 |
C9H17BrO |
|---|---|
分子量 |
221.13 g/mol |
IUPAC 名称 |
3-(4-bromo-3-methylbutyl)oxolane |
InChI |
InChI=1S/C9H17BrO/c1-8(6-10)2-3-9-4-5-11-7-9/h8-9H,2-7H2,1H3 |
InChI 键 |
APBMXMPXZOVBGF-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC1CCOC1)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


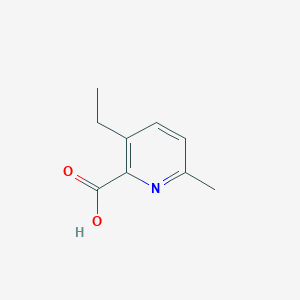
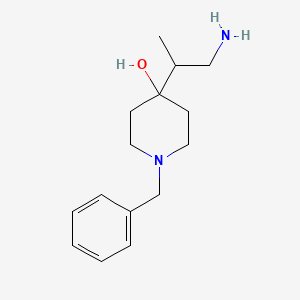


![2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal](/img/structure/B13185115.png)
![4-[5-(Carboxymethyl)-4-methylfuran-2-yl]benzoic acid](/img/structure/B13185117.png)
